molecular formula C19H27N3O4 B2510429 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034571-59-8

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2510429
CAS RN: 2034571-59-8
M. Wt: 361.442
InChI Key: OBIACOICIURIGV-UHFFFAOYSA-N
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Description

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C19H27N3O4 and its molecular weight is 361.442. The purity is usually 95%.
BenchChem offers high-quality 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Targeting the Urokinase Receptor

One study focused on virtual screening targeting the urokinase receptor (uPAR), leading to the identification of compounds that exhibited significant effects on breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds also demonstrated the ability to block angiogenesis and induce apoptosis in cells. Notably, one of the compounds showed a reduction in tumor volumes and metastasis in vivo, highlighting its potential as a starting point for developing next-generation compounds for cancer therapy (Wang et al., 2011).

Iron(III) Complex Formation

Another research area involved the synthesis of N-hydroxyamide-containing heterocycles, which demonstrated the ability to form complexes with iron(III). This study provides insights into the chemical properties and potential applications of compounds with similar structures in understanding metal-ion interactions in biological systems (Ohkanda et al., 1993).

Acetylcholinesterase Inhibition

Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, designed to optimize the spacer length linking pharmacophoric moieties, showed that these compounds exhibited significant antiacetylcholinesterase activity. This highlights the potential therapeutic applications of such compounds in treating conditions associated with acetylcholine deficiency, like Alzheimer's disease (Vidaluc et al., 1995).

Multicomponent Synthesis of Heterocyclic Compounds

A study demonstrated an eco-friendly multicomponent synthesis of diverse functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This research underscores the importance of sustainable methods in synthesizing pharmaceutically relevant heterocyclic compounds (Brahmachari & Banerjee, 2014).

Drug Metabolite Exposure Estimation

A pharmacokinetic study on a serotonin-4 receptor partial agonist, TBPT, and its metabolites revealed significant insights into the exposure levels of drug metabolites in humans. This research is crucial for understanding the metabolic pathways and potential effects of drugs and their metabolites in clinical settings (Obach et al., 2018).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(oxan-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c23-19(21-15-1-2-17-18(11-15)26-13-25-17)20-12-14-3-7-22(8-4-14)16-5-9-24-10-6-16/h1-2,11,14,16H,3-10,12-13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIACOICIURIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC3=C(C=C2)OCO3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

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